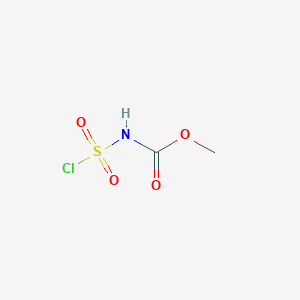

methyl N-(chlorosulfonyl)carbamate

Overview

Description

Methyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C2H4ClNO4S. It is known for its use in various chemical reactions and applications in scientific research. This compound is characterized by its chlorosulfonyl functional group, which imparts unique reactivity and properties.

Mechanism of Action

Mode of Action

The mode of action of Methyl N-(chlorosulfonyl)carbamate involves its use as an effective amidyl-radical precursor in photo-induced amidation protocols . This compound can be readily prepared from commercial low-cost chlorosulfonyl isocyanate (CSI) and alcohol feedstocks .

Biochemical Pathways

Carbamates in general are known to inhibit the enzyme cholinesterase , which could potentially be a pathway affected by this compound.

Result of Action

The compound’s use as an amidyl-radical precursor in photo-induced amidation protocols suggests it plays a role in the formation of amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of chlorosulfonyl isocyanate with methanol in an anhydrous benzene solution. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of chlorosulfonyl isocyanate due to its highly corrosive nature. The reaction is conducted in specialized equipment to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Dehydration Reactions: It can act as a dehydrating agent in organic synthesis, facilitating the formation of alkenes from alcohols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield carbamates, while reactions with alcohols can produce esters .

Scientific Research Applications

Methyl N-(chlorosulfonyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Methyl carbamate: Similar in structure but lacks the chlorosulfonyl group.

Ethyl carbamate: Another carbamate derivative with different alkyl group.

Boc-protected amines: Commonly used in peptide synthesis, similar in their use as protecting groups.

Uniqueness

Methyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and properties. This makes it particularly useful as a dehydrating agent and in the synthesis of various derivatives .

Biological Activity

Methyl N-(chlorosulfonyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group and a chlorosulfonyl moiety. The molecular formula is C₄H₈ClNO₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The chlorosulfonyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can modify biological targets.

The primary mechanism of action for this compound involves the inhibition of peptidases—enzymes responsible for breaking down peptides into amino acids. By covalently modifying the active sites of these enzymes, the compound can effectively inhibit their activity, leading to various biological effects. This property positions it as a potential candidate for drug development aimed at treating conditions where peptidase activity is dysregulated.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound may also possess such activities, making it relevant in the development of new antimicrobial agents.

2. Antitumor Potential

Studies on related carbamate derivatives have shown antitumor effects. While specific data on this compound is limited, its structural analogs suggest a potential role in cancer therapy through enzyme inhibition pathways.

3. Enzyme Inhibition

The inhibition of peptidases can have downstream effects on various biological processes, including inflammation and cell signaling pathways. This aspect highlights its potential as a therapeutic agent in diseases characterized by excessive enzyme activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of peptidases |

Case Study: Peptidase Inhibition

In a study focusing on this compound's ability to inhibit peptidases, researchers demonstrated that the compound effectively reduced enzyme activity in vitro. The IC50 values indicated a potent inhibitory effect, suggesting its potential use in therapeutic applications targeting diseases where peptidase activity contributes to pathophysiology.

Future Directions

While preliminary studies indicate promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and bioavailability.

- Structural Modifications : To enhance selectivity and reduce potential side effects.

- Clinical Trials : To evaluate efficacy in human subjects for specific diseases.

Properties

IUPAC Name |

methyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGAEWHBJDXIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443663 | |

| Record name | methyl chlorosulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36914-92-8 | |

| Record name | methyl chlorosulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.